1-(5-bromo-1H-indol-2-yl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-1H-indol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDQUFGYDBRYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(N1)C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 5 Bromo 1h Indol 2 Yl Ethan 1 Amine and Its Analogs
Retrosynthetic Analysis of the 5-Bromoindole (B119039) Ethanamine Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(5-bromo-1H-indol-2-yl)ethan-1-amine, the primary disconnection points are the carbon-nitrogen bond of the ethanamine side chain and the bonds forming the indole (B1671886) ring.
The disconnection of the C-N bond in the ethanamine side chain suggests a precursor such as a 2-acetyl-5-bromoindole, which can be converted to the target amine through reductive amination. This ketone precursor can be further disconnected through a retro-Fischer indole synthesis.
The fundamental disconnection in a Fischer indole synthesis involves a retro-transposition, leading to a phenylhydrazine (B124118) derivative as a key precursor. quimicaorganica.org In the case of the 5-bromoindole core, this points to (4-bromophenyl)hydrazine (B1265515) and a suitable ketone or aldehyde. The ethanamine side chain can be envisioned as arising from a 2-carbon carbonyl-containing synthon.
This retrosynthetic approach provides a logical pathway for the synthesis, starting from simple aromatic compounds and building the complex indole structure step-by-step.
Development and Optimization of Precursor Synthesis for Indole Ring Formation
The successful synthesis of the target compound heavily relies on the efficient preparation of its precursors, particularly the substituted indole ring. The Fischer indole synthesis is a widely used and versatile method for forming the indole nucleus. chemicalbook.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.org
For the synthesis of the 5-bromoindole core, (4-bromophenyl)hydrazine is a key starting material. The formation of the indole ring can be achieved through various established methods, including:
Fischer Indole Synthesis: This is the most common method, involving the reaction of an arylhydrazine with a carbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.org The choice of acid catalyst, such as Brønsted acids (HCl, H2SO4) or Lewis acids (ZnCl2, BF3), is crucial for the reaction's success. rsc.org
Leimgruber-Batcho Indole Synthesis: This method involves the reaction of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which is then reductively cyclized to the indole. pharmaguideline.com
Reissert Synthesis: This involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole. pharmaguideline.com
Optimization of these reactions is critical to maximize yield and purity. numberanalytics.com Factors such as reaction temperature, solvent, and catalyst concentration are systematically varied to find the ideal conditions. numberanalytics.com For instance, in the Fischer indole synthesis, the use of milder catalysts or alternative energy sources like microwave irradiation can lead to improved outcomes.
Several synthetic routes for 5-bromoindole have been reported, including a multi-step process starting from indole that involves hydrogenation, acetylation, bromination, deacetylation, and oxidative dehydrogenation. wipo.int Another approach involves the sulfonation of indole, followed by acylation and subsequent reaction with bromine. google.comgoogle.com The synthesis of 5-bromoindole-2-carboxylic acid, a potential precursor, has also been described starting from ethyl 5-bromoindole-2-carboxylate. chemicalbook.com
Key Coupling and Amine Formation Reactions in the Synthesis of this compound
With the 5-bromoindole core in hand, the next critical step is the introduction of the ethanamine side chain at the C2 position. This typically involves the formation of a carbon-carbon bond followed by the installation of the amine group.
A common strategy to introduce the ethanamine moiety is through the acylation of the 5-bromoindole, followed by conversion of the resulting ketone to the amine. For example, Friedel-Crafts acylation of 5-bromoindole with acetyl chloride would yield 2-acetyl-5-bromoindole.
The resulting ketone can then be converted to the target amine, this compound, via several methods, with reductive amination being a prominent choice. This reaction involves the treatment of the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest.
Asymmetric synthesis can be achieved through several approaches:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the indole nitrogen or the side chain to direct the stereochemical outcome of a key reaction, such as the reduction of a ketone or an imine intermediate. The auxiliary is then removed in a subsequent step.
Chiral Catalysts: The use of a chiral catalyst in the reduction of the ketone or imine intermediate can lead to the preferential formation of one enantiomer. Chiral transition metal catalysts, often with chiral ligands, are commonly employed for this purpose.
Resolution of Racemates: A racemic mixture of the target amine can be separated into its individual enantiomers through resolution techniques. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility or chromatographic behavior.
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
Throughout the synthesis of this compound, purification of the intermediates and the final product is essential to ensure high purity. Common techniques employed include:
Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.
Chromatography: Column chromatography is widely used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). High-performance liquid chromatography (HPLC) is a more advanced form of this technique that provides higher resolution and is often used for final purity analysis.
Extraction: This technique is used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.
Distillation: For volatile liquid intermediates, distillation can be used to separate them based on differences in their boiling points.
The choice of purification method depends on the physical and chemical properties of the compound being purified and the nature of the impurities present. A combination of these techniques is often necessary to obtain the target compound in high purity.
Advanced Structural Elucidation and Characterization of 1 5 Bromo 1h Indol 2 Yl Ethan 1 Amine
Spectroscopic Techniques for Comprehensive Structural Assignment
Spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the atomic connectivity, molecular weight, and functional groups present in the molecule.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, including deshielding effects from the aromatic indole (B1671886) ring and the electronegative bromine and nitrogen atoms.
Indole Protons: The N-H proton of the indole ring is expected to appear as a broad singlet significantly downfield (δ > 10.0 ppm). The protons on the aromatic ring (H-3, H-4, H-6, and H-7) will exhibit characteristic shifts and coupling patterns. H-3 is expected to be a singlet around δ 6.3-6.5 ppm. H-7 would likely appear as a doublet around δ 7.4-7.6 ppm, H-4 as a doublet around δ 7.6-7.8 ppm, and H-6 as a doublet of doublets around δ 7.1-7.3 ppm.
Ethylamine (B1201723) Protons: The methine (CH) proton, being adjacent to both the indole ring and the amine group, is predicted to be a quartet in the δ 4.2-4.5 ppm range. The methyl (CH₃) protons would appear as a doublet further upfield, around δ 1.5-1.7 ppm.
Amine Protons: The two protons of the primary amine (NH₂) would typically produce a broad singlet, the chemical shift of which is highly variable depending on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spectrum for 1-(5-bromo-1H-indol-2-yl)ethan-1-amine is expected to display ten distinct signals.
Indole Carbons: The carbon atom C-2, bonded to the ethylamine group, would be significantly downfield. The C-5 carbon, directly attached to the bromine atom, will have its chemical shift influenced by the halogen, appearing around δ 113-115 ppm. Other aromatic carbons (C-3, C-4, C-6, C-7, C-3a, C-7a) are expected in the typical aromatic region of δ 100-140 ppm.
Ethylamine Carbons: The chiral methine carbon (CH) is expected to appear in the δ 50-55 ppm range, while the methyl (CH₃) carbon signal would be found in the upfield aliphatic region, around δ 20-25 ppm.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Indole N-H | >10.0 | br s | - |
| C2 | - | - | ~145 |
| C3 | 6.3 - 6.5 | s | ~101 |
| C3a | - | - | ~129 |
| C4 | 7.6 - 7.8 | d | ~124 |
| C5 | - | - | ~114 |
| C6 | 7.1 - 7.3 | dd | ~122 |
| C7 | 7.4 - 7.6 | d | ~113 |
| C7a | - | - | ~135 |
| CH-NH₂ | 4.2 - 4.5 | q | ~52 |
| CH₃ | 1.5 - 1.7 | d | ~23 |
| NH₂ | Variable | br s | - |
Note: These are predicted values. Actual experimental values may vary. s = singlet, d = doublet, q = quartet, dd = doublet of doublets, br s = broad singlet.
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.
Molecular Ion Peak: The molecular formula of the compound is C₁₀H₁₁BrN₂. The presence of bromine, with its two abundant isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity. The calculated monoisotopic mass is approximately 238.01 g/mol for the ⁷⁹Br isotope.
Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. A primary fragmentation pathway for aliphatic amines is α-cleavage. chemscene.com For this compound, this would involve the cleavage of the C-C bond between the chiral carbon and the methyl group, or the bond between the chiral carbon and the indole ring.
Loss of a methyl radical (•CH₃, 15 Da) would result in a significant fragment ion.
Cleavage of the bond to the indole ring is also a probable pathway, leading to a charged indole fragment or a charged ethylamine fragment. The most prominent fragmentation is expected to be the loss of the methyl group to form a stable iminium cation.
Predicted Key Mass Spectrometry Fragments
| Predicted m/z | Identity | Notes |
|---|---|---|
| 238/240 | [M]⁺ | Molecular ion peak showing 1:1 isotopic pattern for Br. |
| 223/225 | [M - CH₃]⁺ | Result of α-cleavage, loss of a methyl radical. Expected to be a major fragment. |
| 195/197 | [C₈H₅BrN]⁺ | Fragment corresponding to the 5-bromoindole (B119039) moiety after cleavage. |
Note: m/z values correspond to the ⁷⁹Br/⁸¹Br isotopes.
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule, as different bonds absorb infrared radiation at characteristic frequencies. chemicalbook.com
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching: Two distinct regions are expected. A sharp, single peak around 3400 cm⁻¹ for the indole N-H stretch. designer-drug.com For the primary amine (-NH₂), two bands are anticipated in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. chemspider.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group is expected to cause an absorption in the range of 1590-1650 cm⁻¹.
C=C Stretching: Aromatic ring stretching will produce several peaks in the 1450-1600 cm⁻¹ region.
C-Br Stretching: The absorption for the carbon-bromine bond is found in the fingerprint region, typically below 700 cm⁻¹.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic |
| 1590 - 1650 | N-H Bend | Primary Amine |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| < 700 | C-Br Stretch | Aryl Halide |
X-ray Crystallography for Definitive Molecular Structure Determination of Crystalline Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide unequivocal proof of the compound's constitution and relative or absolute configuration.
To date, no public crystal structure of this compound or its simple derivatives has been reported. However, should a suitable single crystal be obtained—either of the free base or, more likely, a salt derivative (e.g., hydrochloride or tartrate)—X-ray diffraction analysis would yield precise data on:
Bond Lengths and Angles: Accurate measurements of all interatomic distances and angles, confirming the connectivity of the indole ring, the ethylamine side chain, and the position of the bromine atom.
Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the ethylamine side chain relative to the indole ring.
Stereochemistry: As the compound is chiral, crystallization of a single enantiomer or a salt with a chiral counter-ion would allow for the determination of the absolute configuration (R or S) at the stereocenter.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, revealing hydrogen bonding networks involving the amine and indole N-H groups, and other non-covalent interactions.
Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating its enantiomers.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the compound. A reversed-phase method, likely using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with an acidic modifier like formic acid or trifluoroacetic acid), would be employed to separate the target compound from any starting materials, by-products, or degradation products. Purity is determined by the area percentage of the main peak in the chromatogram.
Enantiomeric Excess Determination: Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial, especially for biological applications. Chiral chromatography is the preferred method for this analysis.
Chiral HPLC/SFC: This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for separating chiral amines. Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Computational and Theoretical Investigations of 1 5 Bromo 1h Indol 2 Yl Ethan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to determining the electronic properties and three-dimensional structure of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and charge distribution. unimib.it
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. unimib.it It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. scispace.com Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy that aligns well with experimental data. researchgate.netnih.gov
For 1-(5-bromo-1H-indol-2-yl)ethan-1-amine, DFT calculations would elucidate the precise bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's spatial arrangement and steric properties. The optimization process seeks the global minimum on the potential energy surface, representing the molecule's most probable and stable conformation. Vibrational frequency calculations are typically performed following optimization to confirm that the stationary point is a true minimum (indicated by the absence of imaginary frequencies). scispace.com
Interactive Table: Predicted Geometrical Parameters for this compound based on DFT Calculations
This table presents hypothetical, representative data for key structural parameters that would be obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C(4)-C(5) | 1.39 Å |
| Bond Length | C(5)-Br | 1.91 Å |
| Bond Length | C(2)-C(ethan) | 1.51 Å |
| Bond Length | C(ethan)-N(amine) | 1.47 Å |
| Bond Angle | C(4)-C(5)-Br | 120.5° |
| Bond Angle | N(1)-C(2)-C(ethan) | 125.0° |
| Dihedral Angle | C(3)-C(2)-C(ethan)-N(amine) | 60.0° |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. researchgate.net FMO analysis for this compound would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack and providing a basis for understanding its interaction potentials. youtube.com
Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound
This table presents hypothetical energy values derived from FMO analysis, illustrating the compound's electronic characteristics.
| Parameter | Predicted Energy (eV) | Implication |
| HOMO Energy | -6.10 | Capacity to donate electrons (nucleophilicity) |
| LUMO Energy | -1.15 | Capacity to accept electrons (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.95 | High kinetic stability and moderate reactivity |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypotheses
While quantum calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to hypothesize how that molecule might interact with biological targets such as proteins and enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov Using software like AutoDock, this method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govmdpi.com The output, typically a binding energy or affinity score (often in kcal/mol), helps to rank potential drug candidates and elucidate the specific amino acid residues involved in the interaction. researchgate.net
For this compound, docking studies could be performed against various enzymes or receptors where indole-containing compounds are known to be active. nih.gov Such a study would predict the binding mode and affinity, highlighting key interactions, such as hydrogen bonds from the amine group or the indole (B1671886) N-H, and potential halogen bonds involving the bromine atom.
Interactive Table: Illustrative Molecular Docking Results against a Model Kinase Target
This table shows hypothetical docking results, demonstrating how the compound might interact with a representative biological target.
| Parameter | Result | Details |
| Binding Energy | -8.5 kcal/mol | Indicates strong and favorable binding affinity. |
| Interacting Residues | Lys72, Glu91, Leu134 | Key amino acids in the hypothetical active site. |
| Key Interactions | Hydrogen bond | The amine group (-NH2) acts as a hydrogen bond donor to the backbone carbonyl of Glu91. |
| Key Interactions | Hydrogen bond | The indole N-H group forms a hydrogen bond with the side chain of Lys72. |
| Key Interactions | Hydrophobic interaction | The indole ring engages in hydrophobic interactions with Leu134. |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time. nih.gov After a ligand is docked to its target, an MD simulation can be run to assess the stability of the resulting complex in a simulated biological environment, such as a water box with ions at a physiological temperature. rsc.orgresearchgate.net These simulations calculate the atomic motions of the system over time, allowing researchers to observe conformational changes in both the ligand and the protein. nih.gov
Analysis of MD trajectories for the this compound-protein complex would reveal the stability of the binding pose predicted by docking. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests a stable and persistent interaction. researchgate.net
Interactive Table: Summary of Potential Insights from a Molecular Dynamics Simulation
This table outlines the typical analyses performed during an MD simulation and their significance for understanding ligand-target stability.
| Analysis Type | Metric | Interpretation |
| Complex Stability | RMSD (Root Mean Square Deviation) | A low and stable RMSD value over time indicates the ligand remains securely in the binding pocket. |
| Protein Flexibility | RMSF (Root Mean Square Fluctuation) | Identifies which parts of the protein remain rigid and which are flexible upon ligand binding. |
| Interaction Persistence | Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time to confirm the stability of key interactions. |
| Conformational Changes | Trajectory Visualization | Allows for visual inspection of how the ligand and protein conformations adapt to each other. |
In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Compound Design
A compound's efficacy depends not only on its interaction with a target but also on its ability to reach that target in the body. In silico ADME prediction models are used early in the drug design process to estimate the pharmacokinetic properties of a compound. nih.gov These models use a molecule's structure to predict properties like solubility, permeability, metabolic stability, and potential for toxicity. ljmu.ac.uk
For this compound, ADME prediction tools like SwissADME or pkCSM can provide valuable estimates. nih.govresearchgate.net Key parameters include lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal absorption, blood-brain barrier (BBB) permeability, and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.commdpi.com These predictions help identify potential liabilities that may hinder a compound's development.
Interactive Table: Predicted ADME Properties for this compound
This table provides a summary of hypothetical ADME predictions for the compound, crucial for assessing its drug-likeness.
| ADME Property | Parameter | Predicted Value | Implication |
| Absorption | Lipophilicity | Consensus LogP: 2.8 | Good balance between solubility and permeability for oral absorption. |
| Absorption | Water Solubility | LogS: -3.5 | Moderately soluble. mdpi.com |
| Absorption | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Distribution | BBB Permeant | Yes | The compound may be able to cross the blood-brain barrier. mdpi.com |
| Distribution | Plasma Protein Binding | ~85% | Significant binding to plasma proteins is expected, which can affect the free concentration of the drug. |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs processed by this major enzyme. nih.gov |
| Metabolism | CYP3A4 Inhibitor | No | Unlikely to cause drug-drug interactions via this common metabolic pathway. mdpi.com |
| Excretion | Total Clearance | 0.5 mL/min/kg | Suggests a moderate rate of elimination from the body. |
Structure-Activity Relationship (SAR) Hypotheses Derived from Computational Studies for Rational Design
Computational and theoretical investigations, including molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on analogous indole-containing compounds, provide valuable insights for the rational design of novel derivatives of this compound. Although direct computational studies on this specific molecule are not extensively available in the reviewed literature, SAR hypotheses can be extrapolated from computational analyses of structurally related bromo-indole and indole-2-substituted compounds. These hypotheses offer a framework for designing new molecules with potentially enhanced biological activities.
Detailed research findings from various computational studies on related indole structures suggest that specific modifications to the indole core, the bromo substituent, and the ethylamine (B1201723) side chain can significantly influence molecular interactions with biological targets. These findings are crucial for guiding the synthesis of new chemical entities with improved potency and selectivity.
Key Structural Insights from Computational Analyses:
Indole Core Modifications: Computational models suggest that the indole scaffold serves as a critical anchor for binding to various biological targets. The planarity and aromaticity of the indole ring are often involved in π-π stacking and hydrophobic interactions within receptor binding pockets.
Role of the 5-Bromo Substituent: Molecular docking studies on various 5-bromoindole (B119039) derivatives indicate that the bromine atom can participate in halogen bonding and hydrophobic interactions, which can enhance binding affinity. d-nb.infonih.govnih.govresearchgate.net The position and nature of the halogen have been shown to be critical for activity in some classes of indole-based compounds.
Ethylamine Side Chain Conformation: The conformation of the ethylamine side chain at the 2-position of the indole ring is predicted to be a key determinant of biological activity. The amine group is a potential site for hydrogen bonding with receptor residues. The stereochemistry of the chiral center in the ethan-1-amine moiety is also hypothesized to be crucial for optimal interaction with the target.
The following data tables summarize the key SAR hypotheses derived from computational studies on analogous compounds, providing a guide for the rational design of novel derivatives of this compound.
Table 1: SAR Hypotheses for Modifications of the Indole Core and Substituents
| Structural Modification | Computational Observation/Hypothesis | Predicted Impact on Activity | Relevant Computational Technique |
| Position of Bromo Group | The 5-position for the bromo substituent is often favorable for activity, potentially due to optimal hydrophobic and halogen bonding interactions. | Shifting the bromo group to other positions may alter binding affinity and selectivity. | Molecular Docking, 3D-QSAR |
| Replacement of Bromo Group | Substitution with other halogens (e.g., chloro, fluoro) or small hydrophobic groups could modulate binding affinity. | Activity is sensitive to the nature of the substituent at the 5-position. | Molecular Docking |
| Indole N-Substitution | Introduction of small alkyl or aryl groups on the indole nitrogen can introduce new interaction points and alter the electronic landscape. | May enhance or decrease activity depending on the target's binding site topology. | 3D-QSAR |
| Additional Substitution on the Indole Ring | Adding substituents at other positions (e.g., 3, 4, 6, 7) could probe additional binding pockets and improve selectivity. | Highly dependent on the specific target; can lead to either improved or diminished activity. | Molecular Docking |
Table 2: SAR Hypotheses for Modifications of the 2-Ethylamine Side Chain
| Structural Modification | Computational Observation/Hypothesis | Predicted Impact on Activity | Relevant Computational Technique |
| Amine Group Modification | The primary amine is a key hydrogen bond donor. Conversion to secondary or tertiary amines may alter hydrogen bonding capacity. | Could either enhance or reduce binding affinity depending on the specific interactions in the binding pocket. | Molecular Docking |
| Stereochemistry of the Chiral Center | The (R) or (S) configuration at the chiral carbon of the ethan-1-amine moiety is likely to be critical for optimal receptor fit. | One enantiomer is expected to be significantly more active than the other. | Molecular Docking |
| Chain Length and Flexibility | Altering the length of the alkyl chain or introducing conformational constraints could optimize the position of the amine for key interactions. | May improve binding by reducing entropic penalties upon binding. | Molecular Docking, Molecular Dynamics |
| Substitution on the Ethyl Group | Addition of small substituents on the ethyl backbone could explore additional hydrophobic pockets. | Could enhance binding affinity if favorable interactions are made. | 3D-QSAR |
These computationally derived SAR hypotheses provide a rational basis for the design and synthesis of new analogs of this compound. By systematically exploring the chemical space around this core structure, it is possible to develop novel compounds with tailored biological activities for various therapeutic applications. Further experimental validation is necessary to confirm these theoretical predictions.
Mechanistic Research on Molecular Interactions of 1 5 Bromo 1h Indol 2 Yl Ethan 1 Amine Derivatives
In Vitro Receptor Binding Assays for Ligand Affinity and Selectivity Characterization
In vitro receptor binding assays are fundamental in early-stage drug discovery to determine the affinity and selectivity of a ligand for its biological target. These assays typically involve incubating the test compound with a preparation of the target receptor (e.g., from cell membranes or recombinant protein) and a radiolabeled ligand known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity.
Derivatives based on the indole (B1671886) scaffold have been extensively evaluated for their interaction with various receptors, particularly those involved in neurotransmission. For instance, a series of indolylpropyl-piperazine derivatives were assessed for their affinity towards the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) D2 receptor. nih.gov These studies are crucial for characterizing the compound's potential therapeutic action and off-target effects.
Selectivity is determined by comparing a compound's affinity across a panel of different receptors. A compound is considered selective if it binds with significantly higher affinity to one receptor subtype over others. For example, studies on indolin-2-one derivatives showed that specific substitutions could yield compounds with high affinity and selectivity for the dopamine D4 receptor, with Ki values as low as 0.5 nM. nih.gov The 5-bromo substitution on the indole ring is a key feature, as halogenation can influence binding. Studies on related multitarget ligands have shown that dihalogenated derivatives, including those with a halogen at the C-5 position of the indole ring, often result in more potent compounds for the D2 receptor compared to their non-halogenated counterparts. nih.gov
Table 1: Representative Receptor Binding Affinities for Indole Derivatives
| Compound/Series | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |
|---|---|---|---|
| Indolylpropyl-piperazine Derivatives | SERT | Nanomolar range (e.g., 5.63 ± 0.82 nM) | High affinity for SERT, lower for D2 |
| Indolylpropyl-piperazine Derivatives | Dopamine D2 | Micro- to nanomolar range (e.g., 307 ± 6 nM) | Varies; some show comparable D2/SERT affinity |
| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | Dopamine D4 | 0.5 nM | High selectivity for D4 over D2/D3 |
Data is illustrative and derived from studies on related indole structures to demonstrate the application of binding assays. nih.govnih.gov
Enzyme Inhibition Studies and Mechanistic Insights into Biological Target Modulation
Enzyme inhibition assays are critical for understanding how a compound modulates the activity of a specific enzyme, which is a common mechanism of action for many drugs. nih.gov These studies measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency (typically as an IC50 value) and its mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov
The indole scaffold is present in molecules known to inhibit key enzymes in the central nervous system. For example, derivatives of indolylpropyl-piperazines have been evaluated for their ability to inhibit monoamine oxidase-A (MAO-A), an enzyme that metabolizes neurotransmitters like serotonin. nih.govnih.gov While the inhibition of MAO-A by this specific series was found to be modest, it highlights the potential for this chemical class to interact with enzymatic targets. nih.gov Similarly, other indole-based compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net
Mechanistic insights are gained by analyzing how the inhibitor interacts with the enzyme. This can involve determining if the inhibition is time-dependent, which may suggest an irreversible mechanism, or reversible. nih.gov For instance, the endogenous indole isatin (B1672199) is known to be a reversible inhibitor of MAO-B. nih.gov Understanding these kinetics is vital, as different inhibition profiles can lead to vastly different pharmacological effects and potential side effects.
Table 2: Enzyme Inhibition Data for Related Indole Scaffolds
| Compound Class | Target Enzyme | Potency (IC50/Ki) | Mechanism of Action |
|---|---|---|---|
| Indolylpropyl-piperazine Derivatives | MAO-A | Moderate inhibition reported | Reversible (inferred) |
| 1-(1H-indol-1-yl)ethanone Derivatives | COX-2 | Varies; active compounds identified | Competitive (inferred from docking) |
| Isatin (endogenous indole) | MAO-B | Potent inhibitor | Reversible |
Data is illustrative and derived from studies on related indole structures to demonstrate the application of enzyme inhibition assays. nih.govnih.govresearchgate.net
Investigation of Protein-Ligand Interaction Modes through Biochemical Assays
Understanding the precise way a ligand binds to its target protein is a central goal of medicinal chemistry. This knowledge, which includes identifying key amino acid contacts, hydrogen bonds, and hydrophobic interactions, is invaluable for structure-based drug design. Several models describe these interactions, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.govnih.gov
Biochemical and biophysical methods are used to elucidate these interactions. X-ray crystallography of a protein-ligand co-complex can provide a high-resolution, static picture of the binding mode. For example, a co-crystal structure of the BET bromodomain inhibitor PFI-1 revealed a specific turn in the molecule induced by a sulfonamide group and key hydrogen bond interactions with Asn140 and a water-bridged contact with Tyr97. nih.gov
In the absence of crystal structures, computational molecular docking is a powerful tool. Docking studies performed on indole derivatives targeting SERT and the D2 receptor have helped to rationalize their binding modes. nih.gov These studies suggested that for potent SERT inhibitors, the indole moiety and a piperazine (B1678402) ring engage in favorable interactions within the binding site. The presence of a fluorine atom at the C-5 position of the indole ring was shown to induce a more favorable binding pose compared to the non-fluorinated analog, highlighting the importance of this substitution. nih.gov Such computational approaches help explain structure-activity relationships (SAR) and predict the affinity of new derivatives. nih.gov
Development of Chemical Probes Based on the 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Scaffold for Target Validation
A chemical probe is a small molecule designed to be potent, selective, and cell-permeable, used to investigate the biological function of a specific protein target in cells and organisms. nih.govnih.gov The development of such a probe from a hit compound, like a derivative of this compound, is a critical step in target validation—the process of confirming that modulating a specific target will have the desired therapeutic effect. nih.gov
The process often begins with a fragment-based hit or a compound identified from a high-throughput screen. This initial hit is then chemically optimized to improve its properties. The goal is to create a tool compound that is highly selective for the target of interest over other related proteins. For example, the development of PFI-1, a chemical probe for the BET family of bromodomains, started from a fragment hit and involved around 250 compounds to yield a potent and selective molecule. nih.gov This probe is structurally different from other known BET inhibitors, offering a complementary tool to study BET function. nih.gov
A scaffold like this compound could serve as a starting point for such an optimization campaign. By systematically modifying its structure and assessing the effects on potency and selectivity through the assays described above (receptor binding, enzyme inhibition), researchers could develop a specific probe. This probe could then be used in cell-based assays to explore the downstream consequences of engaging its target, thereby validating the target for potential therapeutic intervention. nih.gov
Derivatization Strategies and Scaffold Utility of 1 5 Bromo 1h Indol 2 Yl Ethan 1 Amine
Chemical Modification of the Indole (B1671886) Nucleus in 1-(5-bromo-1H-indol-2-yl)ethan-1-amine
The indole nucleus of the title compound offers two primary handles for chemical modification: the indole nitrogen (N-1) and the C-5 bromine atom. These sites can be functionalized independently, providing a powerful strategy for structural diversification.
The indole nitrogen can readily undergo electrophilic substitution reactions, such as alkylation or acylation, often by deprotonation with a suitable base followed by reaction with an electrophile. iajps.com For instance, N-alkylation with various halides can be achieved in the presence of a base like anhydrous potassium carbonate in a solvent such as 1,4-dioxan. iajps.com This allows for the introduction of a wide range of substituents at the N-1 position, which can modulate the electronic properties and steric profile of the indole ring.
The bromine atom at the C-5 position is a particularly versatile functional handle, primarily serving as a substrate for palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-5 bromo substituent enables a variety of powerful transformations:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for further transformations. libretexts.org
Stille Coupling: Reaction with organostannanes to create C-C bonds. libretexts.org
Buchwald-Hartwig Amination: Coupling with amines to form a new carbon-nitrogen bond, introducing substituted amino groups at the C-5 position.
These cross-coupling reactions provide a robust platform for generating extensive libraries of C-5 functionalized indole derivatives from the 5-bromo precursor, a strategy widely used in the search for novel bioactive compounds. nih.govnih.gov The ability to introduce diverse functionalities at this position is critical for probing interactions with biological targets. nih.gov
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Sonogashira | R-C≡CH | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Amine Base |
| Stille | R-Sn(Alkyl)₃ | C(sp²)-C(sp²) | Pd(PPh₃)₄ |
| Buchwald-Hartwig | R₂NH | C(sp²)-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
Synthesis and Academic Evaluation of Conformationally Restricted Analogs
To reduce the conformational flexibility of the ethanamine side chain and to orient the pharmacophoric groups in a more defined three-dimensional space, intramolecular cyclization reactions are employed. The most prominent of these is the Pictet-Spengler reaction. ljmu.ac.ukresearchgate.net This reaction is a cornerstone in the synthesis of β-carboline alkaloids and their analogs. mdpi.comnih.gov
In this acid-catalyzed reaction, the this compound acts as a tryptamine (B22526) equivalent. It condenses with an aldehyde or a ketone to form a Schiff base (iminium ion) intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich C-3 position of the indole nucleus onto the iminium carbon, a type of intramolecular Mannich reaction. The subsequent ring-closure and rearomatization (or stabilization) yield a tetrahydro-β-carboline (THBC). mdpi.comnih.gov
The Pictet-Spengler reaction effectively fuses a new six-membered ring onto the indole framework, incorporating the ethanamine side chain into the new ring system. This creates a rigid tricyclic scaffold where the relative orientation of the substituents is fixed. The use of various aldehydes and ketones in the Pictet-Spengler reaction allows for the synthesis of a diverse array of C-1 substituted tetrahydro-β-carbolines, which are valuable for exploring structure-activity relationships in drug discovery programs. researchgate.net
| Tryptamine Precursor | Carbonyl Reactant | Product Core Structure | Key Features |
|---|---|---|---|
| This compound | Formaldehyde (CH₂O) | 5-Bromo-tetrahydro-β-carboline | Creates an unsubstituted C-1 in the new ring. |
| This compound | Acetaldehyde (CH₃CHO) | 5-Bromo-1-methyl-tetrahydro-β-carboline | Introduces a methyl group at C-1. |
| This compound | Acetone ((CH₃)₂CO) | 5-Bromo-1,1-dimethyl-tetrahydro-β-carboline | Creates a gem-dimethyl group at C-1. |
Exploration of this compound as a Versatile Synthetic Intermediate for Complex Architectures
The presence of three distinct and chemoselectively addressable functional groups makes this compound a highly valuable and versatile building block for the synthesis of complex molecular architectures. nih.gov The indole scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. mdpi.commdpi.com
The strategic, stepwise modification of this intermediate allows for the programmed construction of highly decorated indole derivatives. For example, a synthetic route could involve:
A palladium-catalyzed Suzuki coupling at the C-5 position to install a desired aryl group.
A subsequent reductive amination of the ethanamine side chain with a specific aldehyde to introduce a second element of diversity.
Finally, N-alkylation of the indole nitrogen to complete the functionalization.
This modular approach enables the rapid generation of compound libraries with complexity and three-dimensional diversity. Furthermore, the application of the Pictet-Spengler reaction transforms the scaffold into a rigid tricyclic core, which can then be further functionalized. ljmu.ac.uknih.gov This makes the title compound a key precursor for libraries of β-carboline derivatives, a class of compounds known for a wide range of biological activities. mdpi.com The synthetic utility of this intermediate is thus central to discovery programs targeting novel therapeutics. mdpi.com
Advanced Research Avenues and Future Perspectives for 1 5 Bromo 1h Indol 2 Yl Ethan 1 Amine
Development of Novel and Efficient Synthetic Methodologies for Related Indole (B1671886) Scaffolds
The synthesis of substituted indoles is a central theme in organic chemistry, driven by the therapeutic importance of this scaffold. nih.govnovapublishers.com While classic methods like the Fischer and Gassman syntheses exist, they can have limitations regarding substrate scope and reaction conditions, particularly for producing specifically substituted indoles like 5-bromo derivatives. luc.edu Modern research focuses on developing more efficient, versatile, and sustainable synthetic routes.
Recent advancements have emphasized transition-metal-catalyzed reactions, multicomponent reactions, and electrochemical approaches. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed methods, such as domino indolization involving Sonogashira coupling followed by aminopalladation, allow for the one-pot, three-component synthesis of complex 2,3-substituted indoles. organic-chemistry.org Other novel strategies include:
PIFA-Mediated Cyclization : Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of N-substituted anilines to form the indole skeleton under mild conditions, with reactions often completing within 30 minutes. organic-chemistry.org
Electrochemical Synthesis : Metal-free electrochemical methods offer a green alternative for the intramolecular C-H amination of 2-vinylanilines, enabling the synthesis of indole derivatives without the need for chemical oxidants. organic-chemistry.org
Cascade Reactions : The development of cascade or tandem reactions, where multiple bonds are formed in a single operation, provides rapid access to complex fused-indole structures like pyrrolizine- and indolizine-fused heterocycles from functionalized alkynes. acs.orgresearchgate.net
These innovative methods are crucial for building libraries of indole derivatives, including analogs of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine, which are essential for structure-activity relationship (SAR) studies and drug discovery campaigns. organic-chemistry.org
Table 1: Comparison of Modern Synthetic Methods for Indole Scaffolds
| Method | Catalyst/Reagent | Key Advantages | Typical Substrates | Reference |
|---|---|---|---|---|
| Palladium Domino Indolization | Palladium catalyst (e.g., Pd(OAc)₂) | One-pot, three-component, high complexity | 2-Iodoanilides, acetylenes, bromoarenes | organic-chemistry.org |
| PIFA-Mediated Cyclization | Phenyliodine bis(trifluoroacetate) (PIFA) | Fast, mild conditions, good yields | N-aryl/alkyl substituted anilines | organic-chemistry.org |
| Electrochemical C-H Amination | Iodine (mediator), no metal catalyst | Environmentally friendly, avoids chemical oxidants | 2-Vinylanilines | organic-chemistry.org |
| Multicomponent Reactions | Base catalyst (e.g., methyl cyanide) | High atom economy, operational simplicity | Indole, aldehydes, active methylene (B1212753) compounds | researchgate.net |
| Cu-Catalyzed Cyclization | Copper(II) catalyst | Can be performed in aqueous media at room temp. | 2-Ethynylaniline derivatives | organic-chemistry.org |
Integration with Chemoinformatics and High-Throughput Screening in Academic Research
Modern drug discovery heavily relies on the integration of computational methods (chemoinformatics) with large-scale experimental assays (High-Throughput Screening, HTS). longdom.org For indole derivatives, this combination allows for the rational design and rapid evaluation of extensive compound libraries to identify promising new therapeutic leads. mdpi.comnih.gov
Chemoinformatics plays a multifaceted role:
Library Design : Computational tools are used to design focused screening libraries with optimal diversity and drug-like properties. thermofisher.com For indole scaffolds, this involves selecting substituents to explore specific regions of chemical space.
Virtual Screening : Before synthesis, virtual screening can dock thousands of potential indole derivatives into the binding site of a biological target, prioritizing compounds with the highest predicted affinity. longdom.org
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between the chemical structure of indole derivatives and their biological activity. drugdesign.org This helps in predicting the activity of unsynthesized compounds and optimizing lead structures. longdom.org For example, machine learning is being explored to predict specific properties of indole derivatives. acs.org
Chemical Space Visualization : Tools like self-organizing maps (SOM) can visualize the chemical diversity of large sets of natural and synthetic indoles, helping to identify under-explored areas of indole chemical space. mdpi.com
High-Throughput Screening (HTS) complements these computational efforts by enabling the rapid testing of thousands of compounds against specific biological targets. nih.gov Phenotypic screening, where compounds are tested on whole cells, can identify molecules active against pathogens like A. baumannii and K. pneumoniae. nih.gov Reporter gene assays are another HTS method used to find molecules that activate specific cellular pathways, such as plant defense responses. researchgate.net The integration of chemoinformatics to design libraries and HTS to test them creates a powerful workflow for discovering novel bioactive indole compounds. mdpi.com
Exploration of Unexplored Molecular Targets for Ligand Discovery based on Indole Derivatives
The indole scaffold is remarkably versatile, capable of being decorated with various functional groups to interact with a wide array of biological targets. mdpi.comnih.gov While many indole-based drugs target well-known receptors and enzymes, a significant future direction is the use of this scaffold to develop ligands for novel and previously "undruggable" targets. rsc.orgscripps.edu
Research has expanded beyond traditional targets to include:
Protein-Protein Interactions (PPIs) : Once considered too challenging to target with small molecules, inhibiting PPIs is now a feasible strategy. The indole framework can serve as a core for designing molecules that disrupt these critical interactions. scripps.edu
Targeted Protein Degradation (PROTACs) : A groundbreaking approach involves using heterobifunctional molecules (PROTACs) to induce the degradation of a target protein. Recently, alkenyl oxindoles (a related scaffold) were identified as novel moieties that recruit the CRL4-DCAF11 E3 ubiquitin ligase complex to degrade target proteins, opening new avenues for indole-based degraders. nih.gov
Novel Kinase and Enzyme Inhibitors : Indole derivatives continue to be explored as inhibitors for various enzymes implicated in disease. This includes targeting protein kinases, tubulin, and the p53 pathway in aggressive cancers like glioblastoma, as well as enzymes like histone deacetylases (HDACs) and DNA topoisomerases. nih.govresearchgate.net
Multi-Target Ligands : Hybrid molecules that combine an indole core with another pharmacophore are being designed to engage multiple targets simultaneously. This strategy can improve efficacy and combat drug resistance. researchgate.net
The exploration of these targets is often guided by bioassay-guided fractionation of natural products or by screening diverse synthetic libraries. mdpi.com For example, research on various indole derivatives has identified compounds that bind to the translocator protein (TSPO), the A2B adenosine (B11128) receptor, and the Kelch-like ECH-associated protein 1 (Keap1), highlighting the scaffold's adaptability. mdpi.com
Table 2: Examples of Novel Molecular Targets for Indole-Based Ligands
| Target Class | Specific Target Example | Therapeutic Area | Indole Derivative Type | Reference |
|---|---|---|---|---|
| E3 Ubiquitin Ligase | CRL4-DCAF11 | Oncology | Alkenyl Oxindole Conjugates (PROTACs) | nih.gov |
| Protein-Protein Interaction | MDM2-p53 | Oncology | Substituted Indoles | mdpi.com |
| Enzyme | Histone Deacetylase (HDAC) | Oncology | Indole-based Hybrids | researchgate.net |
| Enzyme | DNA Topoisomerase | Oncology | Indole-based Hybrids | researchgate.net |
| Translocator Protein | TSPO | Oncology, Neurology | Indole-3-glyoxylamides | mdpi.com |
| G-Protein Coupled Receptor | A₂B Adenosine Receptor | Inflammation, Oncology | Substituted Indoles | mdpi.com |
Contribution to Fundamental Understanding of Indole Chemistry and Its Broader Role in Chemical Biology
The study of specific molecules like this compound contributes significantly to the fundamental understanding of indole chemistry and its function in biological systems. Indole is not just a synthetic building block but a key player in nature. nih.gov It is the precursor to the essential amino acid tryptophan and the plant hormone auxin. creative-proteomics.com In bacteria, indole acts as an intercellular signaling molecule that regulates critical processes like biofilm formation, drug resistance, and virulence. wikipedia.org
Research into substituted indoles provides crucial insights into:
Structure-Activity Relationships (SAR) : Systematically modifying the indole core—for instance, by changing the position of a bromine atom—and observing the effect on biological activity helps to build detailed SAR models. drugdesign.org Studies on brominated indoles from marine mollusks have shown that the position of the bromine atom significantly affects anti-inflammatory activity, with 5-bromo substitution being particularly effective in some cases. mdpi.com This knowledge is fundamental for rational drug design.
Chemical Reactivity : Indole has a unique electronic structure, with 10 π-electrons that confer aromaticity. numberanalytics.com Electrophilic substitution reactions typically occur at the C3 position due to the enamine-like reactivity of the pyrrole (B145914) ring. wikipedia.orgsafrole.com Studying how substituents like bromine at the C5 position influence this reactivity provides deeper knowledge of heterocyclic chemistry.
Chemical Biology Probes : Functionalized indoles can be used as chemical probes to study biological pathways. Their intrinsic fluorescence or their ability to be tagged allows for the visualization and investigation of cellular processes.
Ultimately, every new synthetic method developed, every QSAR model built, and every new biological target identified using an indole scaffold enriches our collective knowledge. novapublishers.comnih.gov This foundational understanding underpins the continued success of the indole framework as one of the most important and versatile scaffolds in chemical biology and medicinal chemistry. eurekaselect.commdpi.com
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 1-(5-bromo-1H-indol-2-yl)ethan-1-amine, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves introducing the bromine substituent at the 5-position of the indole ring, followed by functionalization of the 2-position with an ethanamine group. A plausible route includes:
- Bromination : Use electrophilic bromination (e.g., NBS in DCM) on a pre-synthesized indole derivative, leveraging the electron-rich C5 position of indole for regioselectivity .
- Amine Introduction : Employ reductive amination of a ketone intermediate (e.g., 1-(5-bromo-1H-indol-2-yl)ethanone) using sodium cyanoborohydride and ammonium acetate in methanol.
- Optimization : Adjust solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C for bromination), and catalyst loading to mitigate side reactions like over-bromination or amine oxidation.
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the indole backbone and amine group. The bromine atom at C5 induces deshielding in adjacent protons (C4 and C6), observable as distinct doublets in the aromatic region .
- X-ray Crystallography : Use SHELXL for refinement, noting challenges such as crystal twinning due to the bromine atom’s heavy atom effect. Data collection at low temperatures (100 K) improves resolution .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound in neurological targets, and how can this be experimentally validated?
- Methodological Answer :
- Target Hypothesis : Structural analogs (e.g., indole-ethylamine derivatives) inhibit monoamine oxidase (MAO) and cholinesterases. Perform in vitro assays:
- MAO Inhibition : Measure IC₅₀ values using kynuramine as a substrate, comparing activity against MAO-A/B isoforms .
- Cholinesterase Assays : Use Ellman’s method with acetylthiocholine iodide to assess acetylcholinesterase (AChE) inhibition.
- Structure-Activity Relationship (SAR) : Replace bromine with chloro or methoxy groups to evaluate electronic effects on binding affinity.
Q. How can computational modeling predict the compound’s interaction with MAO-B, and what discrepancies might arise between in silico and experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into MAO-B’s active site (PDB: 2V5Z). Focus on π-π stacking between the indole ring and Tyr398, and hydrogen bonding with the amine group.
- Dynamic Simulations : Run 100-ns MD simulations in GROMACS to assess binding stability. Discrepancies (e.g., overestimated binding energy) may arise from solvent effects or protonation state inaccuracies. Validate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar indole derivatives?
- Methodological Answer :
- Data Triangulation : Cross-reference enzymatic assay results (e.g., AChE inhibition) with cellular models (e.g., SH-SY5Y neuroblastoma cells) to confirm target engagement.
- Batch Analysis : Compare purity (>95% by HPLC) and stereochemical consistency (via chiral chromatography) across studies. Impurities in commercial samples may skew activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
